

The Role of LANCL1 in Glucose Metabolism: An In-depth Technical Guide

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Abstract

Lanthionine Synthetase C-Like 1 (LANCL1) is emerging as a significant regulator of cellular glucose metabolism. This technical guide synthesizes current research, elucidating the molecular mechanisms by which LANCL1 influences glucose uptake, transport, and utilization. Operating as a receptor for the phytohormone Abscisic Acid (ABA), LANCL1 activates a critical signaling cascade involving AMP-activated protein kinase (AMPK), peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), and Sirtuin 1 (Sirt1). This pathway culminates in the enhanced expression and translocation of glucose transporters GLUT1 and GLUT4, thereby promoting glucose influx into cells, particularly in muscle tissue. The functional redundancy and interplay with its homolog, LANCL2, further underscore the physiological importance of the ABA/LANCL system in maintaining glucose homeostasis, independent of insulin signaling. This document provides a comprehensive overview of the signaling pathways, quantitative data from key experimental findings, and detailed methodologies for the scientific community engaged in metabolic research and the development of novel therapeutics for metabolic disorders.

Introduction

Lanthionine Synthetase C-Like 1 (LANCL1) is a member of the LanC-like protein family, which are mammalian homologs of bacterial LanC enzymes. While initially characterized for other



cellular functions, recent evidence has firmly established LANCL1 as a key player in the regulation of glucose metabolism. Its identification as a receptor for Abscisic Acid (ABA), a plant hormone also found to be endogenously produced and active in mammals, has opened new avenues for understanding non-insulin-dependent pathways of glucose control. This guide delves into the core functions of LANCL1 in metabolic regulation, providing a technical resource for researchers and drug development professionals.

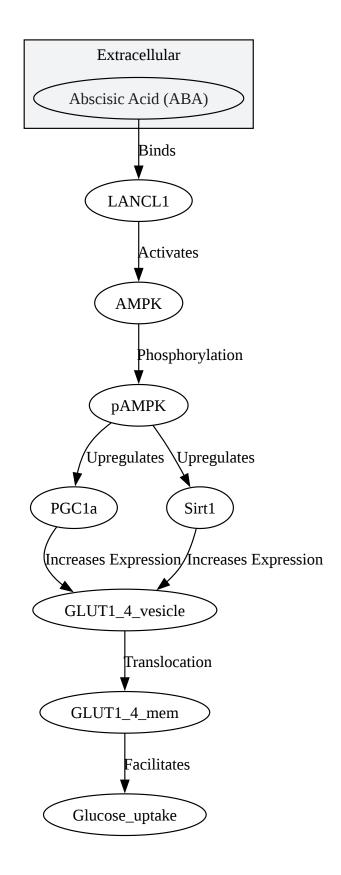
The LANCL1 Signaling Pathway in Glucose Metabolism

LANCL1 exerts its influence on glucose metabolism primarily through its interaction with ABA, which initiates a downstream signaling cascade. The central axis of this pathway is the activation of the AMPK/PGC-1α/Sirt1 pathway.

Mechanism of Action:

- ABA Binding: LANCL1 binds to ABA, which is considered the initial trigger for the signaling cascade. This binding event is a prerequisite for the subsequent downstream effects.
- AMPK Activation: Upon ABA binding, LANCL1 promotes the phosphorylation and activation of AMP-activated protein kinase (AMPK). Activated AMPK acts as a master regulator of cellular energy homeostasis.
- PGC-1α and Sirt1 Upregulation: Activated AMPK, in turn, stimulates the expression of PGC-1α and Sirtuin 1 (Sirt1). PGC-1α is a transcriptional coactivator that regulates mitochondrial biogenesis and energy metabolism, while Sirt1 is a NAD+-dependent deacetylase that plays a crucial role in metabolic regulation.
- GLUT1/GLUT4 Expression and Translocation: The activation of the AMPK/PGC-1α/Sirt1 axis leads to increased transcription and protein expression of the glucose transporters GLUT1 and GLUT4.[1][2][3] Subsequently, this leads to the translocation of these transporters from intracellular vesicles to the plasma membrane, facilitating increased glucose uptake into the cell.[1]





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Quantitative Data on LANCL1 Function

The following tables summarize the quantitative effects of LANCL1 modulation on key metabolic parameters as reported in the literature.

Table 1: Effect of LANCL1 Overexpression on Glucose Metabolism in L6 Myoblasts

Parameter	Fold Increase (vs. Control)	Reference
Basal NBDG (glucose analog) Uptake	~4-fold	[1][3]
ABA-triggered NBDG Uptake	~4-fold	[1][3]
GLUT1 mRNA Expression	4-6 fold	[1][3]
GLUT4 mRNA Expression	4-6 fold	[1][3]
AMPK mRNA Expression	~2-fold	[1][3]
PGC-1α mRNA Expression	~2-fold	[1][3]
Sirt1 mRNA Expression	~2-fold	[1][3]
Mitochondrial Respiration	~5-fold	[1][3]

Table 2: Effect of ABA Treatment on LANCL1-Overexpressing L6 Myoblasts

Parameter	Fold Increase (vs. Untreated Control)	Reference
GLUT1 Translocation to Plasma Membrane	~8-fold	[1]
GLUT4 Translocation to Plasma Membrane	~4-fold	[1]

Table 3: Effect of Chronic ABA Treatment in LANCL2-/- Mice (with LANCL1 Overexpression)



Parameter	Fold Increase in Skeletal Muscle (vs. Untreated WT)	Reference
GLUT1 mRNA Transcription	~20-fold	[1][3]
GLUT4 mRNA Transcription	~20-fold	[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of key experimental protocols used to investigate the role of LANCL1 in glucose metabolism.

ABA Binding Assays

- Objective: To determine the binding affinity of ABA to LANCL1.
- Methods:
 - Equilibrium-Binding Experiments: Utilizes [3H]ABA (radiolabeled ABA) incubated with recombinant human LANCL1. The amount of bound radioligand is quantified to determine the dissociation constant (Kd).[1][3]
 - Circular Dichroism (CD) Spectroscopy: Measures changes in the secondary structure of LANCL1 upon ABA binding.
 - Surface Plasmon Resonance (SPR): Provides real-time analysis of the binding kinetics between ABA and immobilized LANCL1.[1][3]

Cell Culture and Genetic Manipulation

- Cell Line: Rat L6 myoblasts are a common model for studying muscle cell glucose metabolism.[1][4]
- Overexpression: LANCL1 is typically overexpressed using retroviral or lentiviral vectors containing the LANCL1 cDNA.[4]

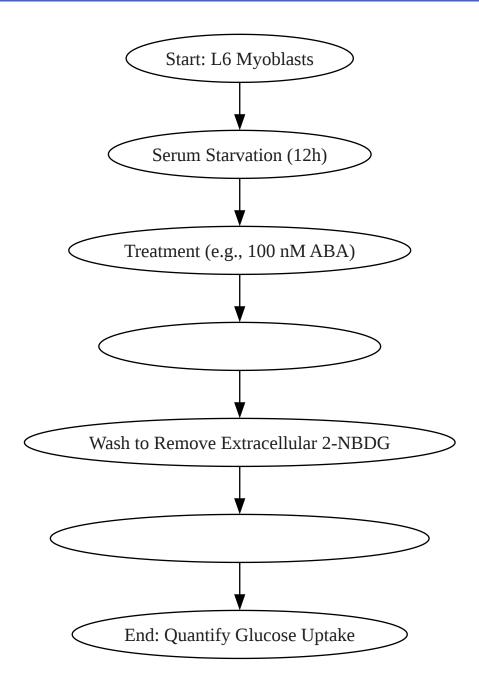


 Silencing: shRNA constructs targeting LANCL1 are delivered via lentiviral vectors to knockdown gene expression.[4]

Glucose Uptake Assay

- Objective: To measure the rate of glucose transport into cells.
- Method:
 - Cells are serum-starved to establish a basal state.
 - Cells are treated with ABA or other compounds (e.g., metformin as a positive control).
 - A fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is added to the culture medium.
 - After a defined incubation period, the cells are washed to remove extracellular 2-NBDG.
 - The intracellular fluorescence is measured using a fluorescence microplate reader or flow cytometry to quantify glucose uptake.[1][4]





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Gene Expression Analysis (qPCR)

- Objective: To quantify the mRNA levels of target genes.
- Method:
 - Total RNA is extracted from cells or tissues.
 - RNA is reverse-transcribed into cDNA.



Quantitative real-time PCR (qPCR) is performed using specific primers for LANCL1,
 GLUT1, GLUT4, AMPK, PGC-1α, Sirt1, and a housekeeping gene for normalization.[1]

Protein Expression and Phosphorylation Analysis (Western Blot)

- Objective: To detect and quantify the levels of specific proteins and their phosphorylation status.
- Method:
 - Cells or tissues are lysed to extract total protein.
 - Protein concentration is determined.
 - Proteins are separated by size using SDS-PAGE.
 - Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
 - The membrane is incubated with primary antibodies specific for LANCL1, GLUT1, GLUT4, total AMPK, phosphorylated AMPK (pAMPK), etc.
 - The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
 - The signal is detected using a chemiluminescent substrate and imaged.[1]

Implications for Drug Development

The elucidation of the LANCL1-mediated pathway for glucose uptake presents a promising avenue for the development of novel therapeutics for metabolic diseases, particularly type 2 diabetes.

Insulin-Independent Mechanism: LANCL1 activation promotes glucose uptake independently
of the insulin signaling pathway.[1][2] This is particularly significant for conditions
characterized by insulin resistance.



- Therapeutic Targets: LANCL1 itself, as well as downstream components of its signaling pathway, represent potential targets for small molecule agonists that could mimic the effects of ABA.
- Synergistic Potential: LANCL1 agonists could potentially be used in combination with existing anti-diabetic drugs to achieve better glycemic control.

Conclusion

LANCL1 plays a crucial, insulin-independent role in the regulation of glucose metabolism. Its function as an ABA receptor that activates the AMPK/PGC-1α/Sirt1 signaling pathway provides a clear molecular basis for its effects on glucose transporter expression and translocation. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for further research into the therapeutic potential of targeting the LANCL1 pathway for the management of metabolic disorders. The continued exploration of this pathway holds significant promise for the development of next-generation therapies to combat the growing global health challenge of type 2 diabetes and related conditions.

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